Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide
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Overview
Description
Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide is a complex organic compound characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide typically involves multi-step organic reactions. One common route includes:
Amidation: The formation of the amide bond, which can be achieved by reacting the brominated phenyl compound with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amide group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Ethanesulfonic acid [3-chloro-5-(pyrrolidine-1-carbonyl)-phenyl]-amide
- Ethanesulfonic acid [3-fluoro-5-(pyrrolidine-1-carbonyl)-phenyl]-amide
- Ethanesulfonic acid [3-iodo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide
Comparison: Compared to its analogs, ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
N-[3-bromo-5-(pyrrolidine-1-carbonyl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c1-2-20(18,19)15-12-8-10(7-11(14)9-12)13(17)16-5-3-4-6-16/h7-9,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJELFNNWCRFBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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